Cas no 154992-16-2 (1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,8,10b-tetraacetate 6,10-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI))

1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,8,10b-tetraacetate 6,10-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI) structure
154992-16-2 structure
Nom du produit:1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,8,10b-tetraacetate 6,10-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI)
Numéro CAS:154992-16-2
Le MF:C42H48O14
Mégawatts:776.822134017944
CID:217840

1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,8,10b-tetraacetate 6,10-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI) Propriétés chimiques et physiques

Nom et identifiant

    • 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,8,10b-tetraacetate 6,10-dibenzoate,(2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)- (9CI)
    • 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethy
    • 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,8,10b-tetraacetate 6,10-dibenzoate,(2aR,4S,4aS,5R,6R,
    • TAXAYUNTIN C(SH)
    • 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol,3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-,4,5,8,10b-tetraacetate 6,10-dibenzoate, [2aR-(2aa,4b,4ab,5a,6b,8a,9ab,10a,10aa,10ba)]-
    • Taxayuntin C
    • 1H-Azuleno[5',6':3,4]benz[1,2-b]oxete-4,5,6,8,10,10b(2aH)-hexol, 3,4,4a,5,6,8,9,9a,10,10a-decahydro-9a-(1-hydroxy-1-methylethyl)-4a,7-dimethyl-, 4,5,8,10b-tetraacetate 6,10-dibenzoate, (2aR,4S,4aS,5R,6R,8S,9aS,10S,10aR,10bS)-
    • Piscine à noyau: 1S/C42H48O14/c1-22-29(51-23(2)43)20-41(39(6,7)49)32(22)33(54-37(47)27-15-11-9-12-16-27)35(53-25(4)45)40(8)30(52-24(3)44)19-31-42(21-50-31,56-26(5)46)34(40)36(41)55-38(48)28-17-13-10-14-18-28/h9-18,29-31,33-36,49H,19-21H2,1-8H3/t29-,30-,31+,33+,34-,35-,36-,40+,41-,42-/m0/s1
    • La clé Inchi: IUPNQIBOKXONOJ-QSXVJOPHSA-N
    • Sourire: O1C[C@@]2(OC(=O)C)[C@@]3([H])[C@H](OC(=O)C4=CC=CC=C4)[C@@]4(C(O)(C)C)C(=C(C)[C@@H](OC(=O)C)C4)[C@@H](OC(=O)C4=CC=CC=C4)[C@H](OC(=O)C)[C@]3(C)[C@@H](OC(=O)C)C[C@@]12[H]

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 1
  • Nombre de récepteurs de liaison hydrogène: 14
  • Comptage des atomes lourds: 56
  • Le xlogp3: 3.398
Fournisseurs recommandés
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Jincang Pharmaceutical (Shanghai) Co., LTD.
Wuhan Comings Biotechnology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Wuhan Comings Biotechnology Co., Ltd.
Hubei Changfu Chemical Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Changfu Chemical Co., Ltd.
Tiancheng Chemical (Jiangsu) Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot